Bis(2-ethylhexyl) Phosphate-d34
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Overview
Description
Bis(2-ethylhexyl) Phosphate-d34: is a deuterated chemical compound with the molecular formula C16D34HO4P. This compound is a stable isotope-labeled version of Bis(2-ethylhexyl) phosphate, which is commonly used in various scientific research applications. The deuterium labeling allows for precise isotopic studies, making it valuable in fields such as environmental monitoring, pharmaceutical analysis, and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-ethylhexyl) Phosphate-d34 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is typically 1:1.5-2.5. The reaction is carried out by adding the reactants into a reaction kettle and stirring continuously at 15-25°C for 1-3 hours. The generated hydrogen chloride gas is removed, and the reaction mixture is kept for an additional 0.5-2 hours. The temperature is then raised to 40-70°C, and the reaction is continued for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is typically purified through distillation and filtration to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) Phosphate-d34 undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include alcohols and amines.
Major Products Formed:
Oxidation Products: Phosphorus oxides.
Reduction Products: Phosphine gas.
Substitution Products: Various phosphoric acid esters.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) Phosphate-d34 is used as a stable isotope-labeled compound in various chemical studies. It is valuable in tracing chemical reactions and understanding reaction mechanisms.
Medicine: The compound is used in pharmaceutical analysis to study drug metabolism and pharmacokinetics. Its stable isotope labeling allows for precise quantification and analysis of drug compounds.
Industry: this compound is used in the extraction of metals, such as uranium and rare earth metals. It is also used as a plasticizer and solvent in the synthesis of plastics .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) Phosphate-d34 involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. In the case of metal extraction, the compound forms complexes with metal ions, facilitating their separation and purification .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phosphate: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
Triethyl phosphate: Another organophosphorus compound used as a plasticizer and solvent.
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Dibutyl phosphate: Used as a plasticizer and solvent.
Uniqueness: Bis(2-ethylhexyl) Phosphate-d34 is unique due to its deuterium labeling, which allows for precise isotopic studies. This makes it particularly valuable in scientific research applications where accurate tracing and quantification are required .
Properties
Molecular Formula |
C16H34O4P- |
---|---|
Molecular Weight |
355.62 g/mol |
IUPAC Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
InChI Key |
SEGLCEQVOFDUPX-RFETUZSTSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC |
Origin of Product |
United States |
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